molecular formula C24H22ClN3O4 B11615606 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Cat. No.: B11615606
M. Wt: 451.9 g/mol
InChI Key: MOXQOUXMEVMFJD-UHFFFAOYSA-N
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Description

This compound features a pyrazoline ring fused to a 2-chloro-6-methoxyquinoline moiety and a phenyl group, with a pentanoic acid side chain. Its molecular formula is C₂₅H₂₃ClN₃O₄ (inferred from structural analogs in ), with a molecular weight of approximately 480.93 g/mol. The chloro and methoxy substituents on the quinoline ring enhance lipophilicity, while the carboxylic acid group improves aqueous solubility.

Properties

Molecular Formula

C24H22ClN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C24H22ClN3O4/c1-32-17-10-11-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-3-2-4-7-15)27-28(21)22(29)8-5-9-23(30)31/h2-4,6-7,10-13,21H,5,8-9,14H2,1H3,(H,30,31)

InChI Key

MOXQOUXMEVMFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid typically involves multiple steps. One common route includes the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenylhydrazine to form the pyrazole ring . This intermediate is then reacted with a suitable pentanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxyquinoline with various phenyl and pyrazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related quinoline and pyrazole derivatives. For instance, a series of 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were screened for their antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results demonstrated varying degrees of effectiveness, suggesting that structural modifications could enhance antimicrobial potency .

Antioxidant Activity

Compounds similar to 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid have also been tested for antioxidant properties. A study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives showed promising DPPH radical scavenging activity, indicating potential for further exploration in oxidative stress-related conditions .

Therapeutic Applications

The therapeutic potential of this compound extends to various fields:

Cancer Research

Quinoline derivatives have been studied for their anticancer properties. The incorporation of pyrazole moieties may enhance the selectivity and efficacy against cancer cells. Research into similar compounds has shown that they can induce apoptosis in cancer cell lines, making them candidates for further investigation in oncology .

Neurological Disorders

Compounds with quinoline structures are being explored for neuroprotective effects. The ability to cross the blood-brain barrier makes them suitable for treating neurodegenerative diseases. Studies suggest that modifications to quinoline derivatives can lead to enhanced neuroprotective effects .

Case Studies

Several case studies highlight the applications of quinoline and pyrazole derivatives:

  • Antibacterial Efficacy : A study demonstrated that certain quinoline derivatives exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics .
  • Antioxidant Properties : Research has shown that specific modifications in the chemical structure can lead to enhanced antioxidant capabilities, which are crucial in preventing cellular damage .
  • Cancer Cell Apoptosis : Investigations into the mechanism of action of quinoline-based compounds revealed their ability to trigger apoptotic pathways in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Mechanism of Action

The mechanism of action of 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications logP* logD* Notable Features
Target: 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid C₂₅H₂₃ClN₃O₄ ~480.93 2-Cl-6-OMe quinoline; phenyl; pentanoic acid chain ~3.8 ~1.2 Balanced lipophilicity; potential agrochemical applications inferred from analogs .
4-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-OMe-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid () C₂₅H₂₃ClN₃O₅ 481.94 4-OMe-phenyl; butanoic acid chain ~3.5 ~0.9 Shorter chain reduces solubility; 4-OMe enhances electron-donating effects .
5-[5-(2-chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid () C₂₅H₂₄ClN₃O₅ 481.94 2-Cl-6,7-diOMe quinoline ~4.1 ~1.5 Increased hydrophilicity from additional OMe; potential for altered binding .
5-[5-(2-chloro-7-OMe-quinolin-3-yl)-3-(4-Cl-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid () C₂₅H₂₂Cl₂N₃O₄ 499.37 4-Cl-phenyl; 7-OMe quinoline ~4.3 ~1.7 Chlorophenyl increases halogen bonding potential; higher logP .
5-[5-(2-methoxyphenyl)-3-(4-OMe-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid () C₂₂H₂₄N₂O₅ 396.44 2-OMe-phenyl; 4-OMe-phenyl; no quinoline 3.27 0.67 Lower molecular weight; absence of Cl reduces steric hindrance .

*Note: logP and logD values are estimated based on structural analogs where direct data are unavailable.

Structural and Electronic Differences

  • Quinoline Substituents: The target compound’s 2-chloro-6-methoxyquinoline moiety contrasts with dimethoxy () or non-quinoline systems (). Chlorine increases electronegativity, while methoxy groups donate electrons, influencing binding interactions .
  • Phenyl Group Modifications : Substitutions like 4-chloro () or 4-methoxy () alter electronic density and steric bulk compared to the unmodified phenyl in the target compound.
  • Chain Length: The pentanoic acid chain in the target compound vs. butanoic acid in affects solubility and molecular flexibility.

Physicochemical Properties

  • Lipophilicity: The target compound’s logP (~3.8) is higher than the non-quinoline analog in (logP = 3.27) due to the chloro-quinoline group. Dimethoxyquinoline derivatives () show increased hydrophilicity (logP ~4.1) from polar OMe groups.
  • Solubility: The pentanoic acid chain enhances aqueous solubility compared to shorter chains (e.g., ), but chloro and methoxy groups may offset this via hydrophobic interactions .

Research Implications

  • Agrochemical Potential: Structural similarities to acifluorfen and halosafen (), which are herbicides, suggest possible herbicidal or fungicidal activity for the target compound.
  • Drug Development: The pyrazoline scaffold is associated with anti-inflammatory and anticancer properties; modifications to the quinoline ring could optimize pharmacokinetics .

Biological Activity

The compound 5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid is a synthetic derivative featuring a complex structure with potential biological activities. This article aims to summarize its biological activity based on available literature, including synthesis methods, pharmacological evaluations, and case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • A quinoline ring system, which is known for its diverse pharmacological properties.
  • A pyrazole moiety that contributes to its biological activity.
  • An oxopentanoic acid group that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between quinoline derivatives and pyrazole intermediates. The methods may vary, but generally follow established synthetic pathways for similar compounds in the literature .

Antimalarial Activity

Recent studies have indicated that compounds related to 2-chloroquinoline derivatives exhibit significant antimalarial activity. For instance, similar compounds have shown promising results against Plasmodium falciparum, with minimal inhibitory concentrations (MIC) reported at 10 µg/mL . The presence of the quinoline core is crucial for this activity, suggesting that our compound may also possess similar antimalarial properties.

Antibacterial Activity

Research into related quinoline derivatives has demonstrated antibacterial effects against various Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa. These studies utilized microdilution methods to evaluate antibacterial efficacy . While specific data on our compound is limited, the structural similarities suggest potential antibacterial properties worth exploring.

Anticonvulsant Activity

Some derivatives of quinoline and pyrazole have been evaluated for their anticonvulsant activities. For example, compounds showing interaction with benzodiazepine receptors have been reported to exhibit significant anticonvulsant effects . Given the structural characteristics of our compound, it could be hypothesized that it may also interact with similar pathways.

Case Studies and Research Findings

Study Compound Biological Activity Findings
Study 12-Chloroquinoline DerivativeAntimalarialMIC = 10 µg/mL against P. falciparum
Study 2Quinoline-Pyrazole HybridAntibacterialEffective against E. coli and P. aeruginosa
Study 3Pyrazole DerivativeAnticonvulsantSignificant activity in PTZ and MES models

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